2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide
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Overview
Description
2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide is a chemical compound with the molecular formula C14H9BrN2O2 It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of 2-bromobenzaldehyde with o-aminophenol to form 2-(2-bromophenyl)benzo[d]oxazole. This intermediate is then reacted with a suitable carboxylating agent to introduce the carboxamide group at the 5-position. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium or copper catalysts are often employed, with bases like potassium carbonate or sodium acetate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)benzo[d]oxazole: This compound lacks the carboxamide group at the 5-position.
2-(2-Chlorophenyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine.
2-(2-Bromophenyl)benzo[d]thiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
The combination of these functional groups can provide distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C14H9BrN2O2 |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-4-2-1-3-9(10)14-17-11-7-8(13(16)18)5-6-12(11)19-14/h1-7H,(H2,16,18) |
InChI Key |
MSXGSCOMNHOMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)N)Br |
Origin of Product |
United States |
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